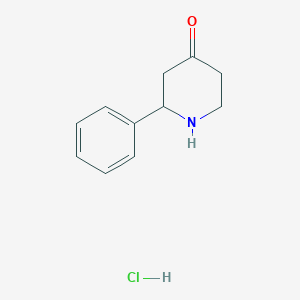

2-Phenylpiperidin-4-one hydrochloride

描述

Chemical Identity and Nomenclature

This compound is systematically identified through multiple chemical nomenclature systems and databases. The compound carries the Chemical Abstracts Service registry number 1245648-13-8, establishing its unique chemical identity within the global chemical literature. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is formally designated as 2-phenylpiperidin-4-one;hydrochloride, reflecting its structural composition of a phenyl-substituted piperidinone core with an associated hydrochloride salt.

The molecular formula C₁₁H₁₄ClNO accurately represents the atomic composition, encompassing eleven carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula corresponds to a molecular weight of 211.69 grams per mole, as computed through standardized molecular weight calculations. The parent compound, without the hydrochloride salt, is identified as 2-phenylpiperidin-4-one with PubChem Compound Identifier 18687529.

Alternative nomenclature systems recognize this compound through various synonymous designations. These include 2-phenylpiperidin-4-one hydrogen chloride, 4-piperidinone 2-phenyl hydrochloride, and related systematic variations that emphasize different aspects of the molecular structure. The compound's International Chemical Identifier string provides a standardized digital representation: InChI=1S/C11H13NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H.

The Simplified Molecular Input Line Entry System representation C1CNC(CC1=O)C2=CC=CC=C2.Cl offers a linear notation that facilitates computational chemistry applications and database searches. This notation clearly delineates the piperidine ring structure with the ketone at position four and the phenyl substituent at position two, followed by the discrete hydrochloride component.

| Property | Value | Database Source |

|---|---|---|

| Chemical Abstracts Service Number | 1245648-13-8 | PubChem |

| Molecular Formula | C₁₁H₁₄ClNO | PubChem |

| Molecular Weight | 211.69 g/mol | PubChem |

| International Union of Pure and Applied Chemistry Name | 2-phenylpiperidin-4-one;hydrochloride | PubChem |

| InChI Key | QFGWZXKRGKBJQR-UHFFFAOYSA-N | PubChem |

| Simplified Molecular Input Line Entry System | C1CNC(CC1=O)C2=CC=CC=C2.Cl | PubChem |

Historical Development and Discovery

The development of this compound emerges from the broader historical context of piperidine derivative research, which has been a cornerstone of medicinal chemistry for over a century. The systematic exploration of phenylpiperidine derivatives gained momentum following early observations of their diverse pharmacological properties and synthetic versatility. Historical patent literature indicates that related 4-phenylpiperidine synthetic methodologies were being developed and refined in the early 2000s, with significant process improvements being documented for industrial applications.

The earliest documented synthesis approaches for related phenylpiperidin-4-one derivatives can be traced to multi-step synthetic pathways involving cyanohydrin formation and subsequent Grignard reactions. These methodological developments established the foundation for efficient synthesis of various substituted phenylpiperidines, including the specific 2-phenyl substitution pattern that characterizes the compound under investigation. The industrial significance of these synthetic approaches became apparent through patent filings that emphasized improved reaction conditions and protecting group strategies.

Database records indicate that this compound was first created in chemical databases on October 30, 2011, with the most recent modification occurring on May 18, 2025. This timeline suggests active ongoing research and development activities surrounding the compound and its applications. The relatively recent appearance in chemical databases reflects the compound's emergence as a research target of interest within the pharmaceutical and synthetic chemistry communities.

Contemporary research has built upon these historical foundations to develop more sophisticated synthetic approaches to phenylpiperidin-4-one derivatives. Recent methodological advances include cascade reactions involving α-imino carbene intermediates, which provide efficient routes to substituted piperidin-4-one structures with excellent selectivity and broad substrate scope. These developments represent significant improvements over earlier synthetic methodologies, offering enhanced efficiency and reduced synthetic complexity.

Significance in Chemical Research

This compound occupies a position of considerable importance within contemporary chemical research, serving multiple roles as synthetic intermediate, mechanistic probe, and pharmacological target. The compound's structural features make it particularly valuable for investigating heterocyclic chemistry principles and developing new synthetic methodologies. Research applications span from fundamental studies of piperidine ring chemistry to advanced pharmaceutical development programs targeting specific biological pathways.

The compound's utility as a synthetic intermediate stems from its reactive ketone functionality at the 4-position, which provides numerous opportunities for further chemical elaboration. This reactivity profile enables the construction of more complex molecular architectures through condensation reactions, reductive amination processes, and cyclization cascades. Contemporary research has demonstrated the compound's effectiveness in multicomponent reaction sequences that generate diverse substituted piperidine derivatives with high efficiency.

Mechanistic studies have revealed that this compound and related derivatives can undergo various transformations including oxidation to corresponding carboxylic acids, reduction to alcohols or amines, and nucleophilic substitution reactions. These reaction patterns are fundamental to understanding the broader reactivity landscape of phenylpiperidine derivatives and developing predictive models for synthetic planning. The compound serves as an excellent model system for studying the electronic effects of phenyl substitution on piperidine ring reactivity.

Research into the biological significance of this compound has identified potential interactions with enzyme systems, particularly those involved in metabolic regulation. Some derivatives within this structural class have demonstrated activity as dipeptidyl peptidase 4 inhibitors, suggesting potential applications in metabolic disorder research. These findings have stimulated further investigation into structure-activity relationships within the phenylpiperidin-4-one framework.

The compound's role in modern drug discovery efforts is exemplified by its incorporation into structure-based design programs targeting specific receptor systems. Research has shown that modifications to the basic phenylpiperidin-4-one scaffold can yield compounds with enhanced drug-like properties and reduced off-target interactions. This research direction represents a significant advancement in the rational design of piperidine-based pharmaceuticals.

| Research Application | Specific Use | Key Findings |

|---|---|---|

| Synthetic Chemistry | Intermediate for complex molecule synthesis | Efficient cascade reactions with excellent selectivity |

| Mechanistic Studies | Probe for piperidine reactivity patterns | Multiple transformation pathways identified |

| Pharmaceutical Research | Lead compound optimization | Enhanced drug-like properties achievable |

| Enzyme Biochemistry | Inhibitor development | Dipeptidyl peptidase 4 inhibition demonstrated |

Position in Piperidine Derivative Classification

This compound belongs to the broader classification of phenylpiperidines, which are distinguished by the direct attachment of a phenyl moiety to the piperidine ring system. Within this classification, the compound represents a specific subclass characterized by both phenyl substitution at the 2-position and ketone functionality at the 4-position, creating a unique combination of structural features that influences both chemical reactivity and biological activity.

The phenylpiperidine classification system encompasses numerous compounds with diverse pharmacological profiles, including opioid analgesics, antidepressants, and antiparkinsonian agents. The specific substitution pattern present in this compound places it within a subset that has shown particular promise for synthetic elaboration and biological activity modification. This positioning reflects the compound's potential for further development into bioactive molecules with specific therapeutic applications.

Comparative analysis with other phenylpiperidine derivatives reveals that the 2-phenyl-4-oxo substitution pattern provides distinct advantages in terms of synthetic versatility. Unlike compounds with different substitution patterns, such as 4-phenylpiperidines or N-substituted derivatives, the 2-phenylpiperidin-4-one framework offers multiple sites for chemical modification while maintaining structural integrity. This characteristic has made it an attractive target for medicinal chemistry programs seeking to optimize biological activity.

The classification of this compound within the piperidinone subcategory reflects its ketone functionality, which distinguishes it from reduced piperidine derivatives. Piperidinones represent compounds containing a piperidine ring bearing a ketone group, and this structural feature confers specific chemical properties that are exploited in synthetic chemistry. The presence of the ketone group enables participation in condensation reactions, reductive transformations, and nucleophilic addition processes that are not readily accessible with other piperidine derivatives.

Recent synthetic methodology developments have established 2-phenylpiperidin-4-one derivatives as valuable building blocks for accessing complex heterocyclic frameworks. The compound's position within this classification system reflects its utility in cascade reaction sequences and multicomponent synthesis strategies that generate diverse molecular architectures. These synthetic applications have elevated the importance of this particular substitution pattern within the broader piperidine derivative landscape.

Contemporary research has identified specific advantages of the 2-phenylpiperidin-4-one framework over alternative phenylpiperidine substitution patterns, particularly in terms of biological activity modulation and synthetic accessibility. Studies have shown that compounds within this classification can exhibit anticonvulsant properties, with structure-activity relationships indicating the importance of the specific substitution pattern for biological efficacy. These findings have reinforced the compound's position as a privileged scaffold within medicinal chemistry research.

| Classification Level | Category | Distinguishing Features |

|---|---|---|

| Major Class | Phenylpiperidines | Phenyl group directly attached to piperidine |

| Subclass | 2-Phenylpiperidines | Phenyl substitution at position 2 |

| Specific Type | 2-Phenylpiperidin-4-ones | Additional ketone at position 4 |

| Salt Form | Hydrochloride | Enhanced stability and solubility |

Structure

3D Structure of Parent

属性

IUPAC Name |

2-phenylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGWZXKRGKBJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Double Aza-Michael Reaction

- This reaction is a prominent method for synthesizing substituted piperidin-4-ones, including 2-phenyl derivatives.

- It involves the conjugate addition of amines to α,β-unsaturated carbonyl compounds, followed by cyclization.

- The double aza-Michael reaction efficiently forms the piperidinone ring with the phenyl substituent introduced via the Michael acceptor or the amine component.

- While specific details for this compound are limited, this method is inferred to be applicable based on related piperidinone syntheses.

Cyclization of Phenyl-Substituted Precursors

- Another approach involves preparing phenyl-substituted precursors such as β-phenylamino ketones or related intermediates, which upon intramolecular cyclization yield the piperidin-4-one ring.

- Acid catalysts or base-mediated conditions facilitate ring closure.

- Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Reduction and Functional Group Transformations

- Starting from pyridine or related heterocycles, selective reduction and functional group modification can yield 2-phenylpiperidin-4-one.

- This method is less common but useful for specific substitution patterns.

Detailed Preparation Process (Based on Patent WO2022195497A1 and Related Research)

Though the patent WO2022195497A1 focuses on 4-piperidone hydrochloride hydrate, the principles can be adapted for this compound synthesis:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of substituted piperidin-4-one intermediate | Use of phenyl-substituted Michael acceptors and amines | Double aza-Michael reaction favored |

| 2 | Cyclization and ring closure | Acid or base catalysis, controlled temperature | Ensures formation of piperidin-4-one ring |

| 3 | Isolation of free base | Extraction and purification | Removal of impurities |

| 4 | Conversion to hydrochloride salt | Treatment with hydrochloric acid in solvent (e.g., ethanol, isopropanol) | Crystallization of hydrochloride salt for stability |

- The process emphasizes controlling reaction time, temperature, and solvent choice to maximize yield and purity.

- Hydrate formation and handling of hydrochloride salt require careful moisture control.

Comparative Data on Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Double Aza-Michael Reaction | Efficient ring formation with phenyl substitution | High yield, mild conditions | Requires specific Michael acceptors |

| Cyclization of β-phenylamino ketones | Direct ring closure from precursors | Straightforward, adaptable | May require strong acid/base catalysts |

| Reduction of pyridine derivatives | Selective functionalization | Useful for complex substitutions | Multi-step, lower overall yield |

| Salt formation via HCl treatment | Stabilizes compound, improves handling | Easy isolation, storage | Requires solvent optimization |

Research Findings and Optimization

- Studies indicate that controlling the pH and solvent polarity during the hydrochloride salt formation step significantly affects crystallinity and purity.

- Use of isopropanol or ethanol as solvent during salt formation is common for good yield and manageable crystallization.

- Reaction monitoring by gas chromatography and assay methods ensures reaction completeness and product quality.

- Optimization of stirring and temperature during cyclization improves reproducibility and reduces side products.

化学反应分析

Types of Reactions: 2-Phenylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

2-Phenylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is a precursor in the synthesis of drugs used to treat neurological disorders and pain management.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of 2-Phenylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion.

相似化合物的比较

Comparison with Similar Piperidine Derivatives

Structural and Functional Analogues

Piperidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on structural formula where exact data is unavailable.

Key Observations:

Substituent Effects :

- 2-Phenylpiperidin-4-one : The phenyl group enhances lipophilicity, favoring blood-brain barrier penetration, while the ketone allows for further functionalization (e.g., reduction to alcohols or formation of Schiff bases) .

- 4-Hydroxypiperidine HCl : The hydroxyl group increases polarity, improving water solubility compared to 2-Phenylpiperidin-4-one .

- 1-Acetyl...piperidin-4-one : Methoxyphenyl and acetyl groups broaden antimicrobial activity due to electron-donating effects and steric bulk .

Pharmacological Profiles: Memantine HCl: Unlike 2-Phenylpiperidin-4-one, memantine’s adamantane group confers NMDA receptor antagonism, critical for Alzheimer’s treatment . Chlorphenoxamine HCl (): An antihistamine with a chloro-substituted aromatic ring, highlighting how halogenation alters receptor binding .

Synthetic Utility :

- 2-Phenylpiperidin-4-one serves as a versatile scaffold for synthesizing analgesics or CNS-targeting drugs, whereas Tapentadol HCl () incorporates additional benzodiazepine-like moieties for opioid activity .

Key Differences:

- Physical State : The oily nature of 2-Phenylpiperidin-4-one HCl contrasts with solid derivatives like memantine, impacting formulation strategies (e.g., tablet vs. liquid dosage).

- Stability: Nitro-containing derivatives (e.g., 4-[(2-Nitrophenoxy)methyl]piperidine HCl) may exhibit photodegradation risks, necessitating light-protected storage .

生物活性

2-Phenylpiperidin-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO·HCl. It is a derivative of piperidine, characterized by a carbonyl group that plays a crucial role in its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, including nucleophilic addition and condensation reactions, leading to the formation of biologically active derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains, making it a candidate for further development as an antimicrobial agent.

- Analgesic Effects : Its derivatives have shown potential as pain relievers, interacting with pain pathways to provide relief.

- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells, indicating its potential use in treating neurodegenerative diseases.

- Modulation of Neurotransmitter Activity : The compound influences dopamine and serotonin pathways, suggesting applications in psychiatric disorders.

The mechanisms through which this compound exerts its effects involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, preventing substrate conversion. This action is crucial for its therapeutic effects in various conditions.

- Receptor Ligand Activity : It acts as a ligand for neurotransmitter receptors, modulating signaling pathways associated with mood regulation and pain perception.

Comparative Analysis of Related Compounds

The following table summarizes key properties and activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| 1-Phenylpiperidin-4-one hydrochloride | CHNO·HCl | Known for analgesic effects |

| 4-Acetyl-4-phenylpiperidine hydrochloride | CHNO·HCl | Exhibits anti-inflammatory properties |

| (S)-2-Amino-1-(4-phenylpiperidin-1-yl)-propan-1-one hydrochloride | CHNO·HCl | Potential antidepressant effects |

What distinguishes this compound is its unique structural configuration that allows for versatile interactions with biological targets, enhancing its potential for drug development in pain management and neuropharmacology.

Case Studies and Research Findings

A study highlighted the antimicrobial potency of compounds within the piperidine class, including this compound. In high-throughput screening against Mycobacterium tuberculosis, several analogs exhibited minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM, showcasing their potential as therapeutic agents against resistant strains .

Moreover, another investigation into the structure–activity relationship (SAR) of piperidine derivatives revealed that modifications at specific positions significantly impacted biological activity. For example, altering substituents on the phenyl ring improved potency while maintaining selectivity towards target enzymes .

常见问题

Q. What are the standard synthetic routes for 2-Phenylpiperidin-4-one hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process, including cyclization of a phenyl-substituted precursor and subsequent hydrochloride salt formation. Key steps include:

- Precursor preparation : Reacting 4-piperidone derivatives with bromophenyl reagents under basic conditions (e.g., K₂CO₃ in DMF).

- Cyclization : Using catalytic acid (e.g., HCl) to facilitate ring closure.

- Salt formation : Treating the free base with concentrated HCl in ethanol. Optimization involves adjusting solvent polarity (e.g., switching from DMF to THF for better yield) and temperature (40–60°C for 12–24 hours). Purity is confirmed via HPLC (>98%) and NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Confirm the piperidinone ring structure (δ ~2.5–3.5 ppm for CH₂ groups) and phenyl substituents (δ ~7.2–7.5 ppm).

- IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and NH/OH bands (~2500–3000 cm⁻¹).

- XRD : Resolve crystal packing and hydrogen-bonding patterns in the hydrochloride salt .

Q. How does the hydrochloride salt form affect solubility and bioavailability in in vitro assays?

The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS) compared to the free base. For cell-based studies, dissolve in PBS (pH 7.4) and filter-sterilize (0.22 µm). Stability tests (48 hours at 37°C) are recommended to rule out degradation .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles (H335 hazard).

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Refer to SDS data for skin/eye irritation protocols (H315/H319) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis:

- Catalytic asymmetric hydrogenation : Employ Ru-BINAP complexes to reduce ketone intermediates with >90% ee.

- Resolution : Separate racemic mixtures via chiral HPLC (Chiralpak AD-H column) or diastereomeric salt formation with L-tartaric acid .

Q. What computational strategies predict the biological activity of 2-Phenylpiperidin-4-one derivatives?

- Molecular docking : Simulate binding to serotonin receptors (5-HT₂A/5-HT₆) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from enzyme inhibition assays .

Q. How can discrepancies in receptor-binding data between in vitro and in vivo studies be resolved?

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to in vivo activity.

- Pharmacokinetic modeling : Incorporate plasma protein binding (PPB) and blood-brain barrier (BBB) permeability data from PAMPA assays .

Q. What methodologies validate the compound’s mechanism of action in neurodegenerative disease models?

- In vitro : Measure acetylcholinesterase (AChE) inhibition via Ellman’s assay (IC₅₀ < 10 µM).

- In vivo : Use Morris water maze tests in Aβ₂₅–₃₅-induced amnesic mice. Administer 10 mg/kg (i.p.) and assess cognitive recovery .

Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic profile?

Q. What experimental designs address batch-to-batch variability in pharmacological assays?

- Quality control : Implement USP/EP guidelines for purity (>99% by HPLC) and residual solvent analysis (ICH Q3C).

- Blinded studies : Randomize compound batches and use positive controls (e.g., donepezil for AChE inhibition) to normalize inter-assay variability .

Methodological Notes

- Data contradiction analysis : Cross-validate conflicting results (e.g., receptor-binding vs. functional assays) using orthogonal techniques like SPR (surface plasmon resonance) and calcium flux assays .

- Reaction scalability : Transition from batch to flow chemistry for gram-scale synthesis, ensuring consistent mixing and temperature control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。